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molecular formula C8H18BrO3P B1670522 Diethyl 4-bromobutylphosphonate CAS No. 63075-66-1

Diethyl 4-bromobutylphosphonate

Cat. No. B1670522
M. Wt: 273.1 g/mol
InChI Key: LJSFAWDWYVZQBG-UHFFFAOYSA-N
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Patent
US07745424B2

Procedure details

In another method, 1,4-dibromobutane is heated with triethylphosphite to give diethyl-4-bromobutylphosphonate, for example, as described by Eberhard and Westheimer, 1965. The resultant bromide is then reacted with, for example, biphenyl-4-carboxylic acid in dimethylformamide, in the presence of potassium carbonate. Again, the phosphate ester groups, e.g., ethyl groups, are removed e.g., with trimethylsilylbromide or left in place. An example of such a method is illustrated in the following scheme.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[CH2:7]([O:9][P:10]([O:14]CC)[O:11][CH2:12][CH3:13])[CH3:8]>>[CH2:7]([O:9][P:10]([CH2:5][CH2:4][CH2:3][CH2:2][Br:1])(=[O:14])[O:11][CH2:12][CH3:13])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OP(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CCCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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